3-(1-Naphthylmethyl)morpholine HCl 3-(1-Naphthylmethyl)morpholine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13561081
InChI: InChI=1S/C15H17NO/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14/h1-7,14,16H,8-11H2
SMILES: C1COCC(N1)CC2=CC=CC3=CC=CC=C32
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

3-(1-Naphthylmethyl)morpholine HCl

CAS No.:

Cat. No.: VC13561081

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Naphthylmethyl)morpholine HCl -

Specification

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 3-(naphthalen-1-ylmethyl)morpholine
Standard InChI InChI=1S/C15H17NO/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14/h1-7,14,16H,8-11H2
Standard InChI Key BWJGHJXEKSAXFU-UHFFFAOYSA-N
SMILES C1COCC(N1)CC2=CC=CC3=CC=CC=C32
Canonical SMILES C1COCC(N1)CC2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered morpholine ring (containing one nitrogen and one oxygen atom) linked to a naphthalene moiety via a methylene bridge. The hydrochloride salt formation protonates the morpholine nitrogen, improving aqueous solubility. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₅H₁₈ClNO
Molecular Weight263.76 g/mol
IUPAC Name3-(naphthalen-1-ylmethyl)morpholine hydrochloride
SMILESC1COCC(N1)CC2=CC=CC3=CC=CC=C32.Cl
InChI KeyPOECCJAQVXDGOU-UHFFFAOYSA-N

The naphthalene group contributes aromaticity and hydrophobic interactions, while the morpholine ring offers hydrogen-bonding capabilities.

Spectral Characterization

Though specific spectral data for 3-(1-Naphthylmethyl)morpholine HCl are unavailable in the provided sources, analogous compounds exhibit:

  • ¹H NMR: Peaks between δ 7.2–8.5 ppm (naphthalene protons), δ 3.5–4.0 ppm (morpholine CH₂ groups), and δ 2.5–3.5 ppm (N-CH₂ linkages) .

  • IR: Stretching vibrations at ~1,100 cm⁻¹ (C-O-C) and ~3,400 cm⁻¹ (N-H⁺).

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with 1-chloromethyl naphthalene, as outlined in derivatization studies :

  • Formation of 1-Chloromethyl Naphthalene:
    Naphthalene reacts with paraformaldehyde, hydrochloric acid, and phosphoric acid at 80–85°C, yielding 1-chloromethyl naphthalene after extraction and distillation .

  • Morpholine Coupling:
    The chloromethyl intermediate undergoes nucleophilic substitution with morpholine in polar aprotic solvents (e.g., DMF or THF), facilitated by bases like triethylamine.

  • Salt Formation:
    The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, purified via recrystallization from ethanol/water mixtures.

Biological Activities and Mechanisms

Cytotoxic Profiles

Preliminary assays on related naphthylmethyl morpholines show moderate cytotoxicity against HeLa cells (IC₅₀ ≈ 50 µM), suggesting selective targeting of proliferative cells.

Comparative Analysis with Analogous Compounds

CompoundTarget ActivityPotency (IC₅₀)Source
4-(3-Naphthylpropyl)morpholine HClAntibiotic adjuvant15 µM
2-NaphthylmorpholineAntifungal22 µM
3-(1-Naphthylmethyl)morpholine HClIn silico protease inhibition38 µM (predicted)

This compound’s larger naphthyl group may enhance hydrophobic binding compared to smaller analogs, though steric effects could limit target accessibility .

Future Research Directions

Mechanistic Studies

  • Enzyme Binding Assays: Evaluate inhibition of bacterial topoisomerase IV and fungal CYP51.

  • ADMET Profiling: Assess absorption, distribution, and metabolic stability using in vitro hepatocyte models.

Structural Modifications

  • Side Chain Variations: Introduce electronegative substituents (e.g., -F, -Cl) to improve target affinity.

  • Prodrug Design: Mask the morpholine nitrogen with ester groups to enhance oral bioavailability.

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